Razoxane

Catalog No.
S541098
CAS No.
21416-67-1
M.F
C11H16N4O4
M. Wt
268.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Razoxane

CAS Number

21416-67-1

Product Name

Razoxane

IUPAC Name

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)

InChI Key

BMKDZUISNHGIBY-UHFFFAOYSA-N

SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Solubility

Soluble in DMSO

Synonyms

ICRF 159, ICRF 186, ICRF-159, ICRF-186, ICRF159, ICRF186, NSC 129943, NSC-129943, NSC129943, Razoxane, Razoxane Mesylate, (R)-Isomer, Razoxane, (R)-Isomer, Razoxin

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Description

The exact mass of the compound Razoxane is 268.1172 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129943. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Diketopiperazines. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-cancer Properties:

Razoxane has been explored for its potential anti-cancer properties. Studies suggest it may work through several mechanisms, including:

  • Interfering with DNA replication: Razoxane might inhibit the enzymes involved in DNA synthesis, hindering cancer cell proliferation [].
  • Disrupting microtubule formation: Microtubules are essential for cell division. Razoxane might interfere with their assembly, leading to cell cycle arrest and death in cancer cells [].

Radiosensitizer:

Razoxane is being investigated for its ability to enhance the effectiveness of radiation therapy. The idea is that Razoxane can make cancer cells more susceptible to the damaging effects of radiation, potentially improving treatment outcomes [].

Other Research Applications:

Beyond cancer research, Razoxane is being explored in other scientific areas. These include:

  • Investigating its potential use in treating fibrosis, a condition characterized by excessive scar tissue formation [].
  • Understanding its role in cell cycle regulation and DNA repair mechanisms [].

Razoxane is a bisdioxopiperazine compound with the chemical formula C11H16N4O4C_{11}H_{16}N_{4}O_{4} and a molecular weight of approximately 268.27 g/mol. It is also known by various names, including ICRF-159 and NSC 129943. Razoxane is primarily recognized for its cardioprotective properties against anthracycline-induced cardiotoxicity, particularly in the context of cancer treatment with doxorubicin and other similar agents .

  • Anti-tumor activity

    Razoxane acts as a topoisomerase II inhibitor, disrupting the DNA replication process in cancer cells []. Additionally, it possesses antiangiogenic properties, hindering the formation of new blood vessels that tumors rely on for growth.

  • Psoriasis treatment

    The exact mechanism in psoriasis is not fully understood, but Razoxane might influence cell proliferation and differentiation in the skin.

  • Cardioprotective effect

    Razoxane can protect healthy heart tissues from the toxic effects of anthracycline chemotherapy drugs.

Razoxane undergoes hydrolysis to form active metabolites, notably ADR-925, which is structurally similar to ethylenediaminetetraacetic acid (EDTA). This transformation can occur through enzymatic or non-enzymatic pathways. The compound can chelate metal ions, particularly iron, which plays a crucial role in generating reactive oxygen species that contribute to cellular damage. By binding these metal ions, razoxane mitigates oxidative stress, thereby reducing cardiotoxic effects .

The primary biological activity of razoxane lies in its ability to act as a cardioprotective agent. It inhibits topoisomerase II, an enzyme involved in DNA replication and repair, which is implicated in the mechanism of action of anthracycline drugs. Razoxane's chelation of iron prevents the formation of free radicals that can lead to oxidative damage in cardiac tissues . Additionally, it has been shown to enhance the therapeutic effects of radiotherapy in treating certain cancers .

Razoxane can be synthesized through various methods, typically involving the condensation of 3,5-dioxopiperazine derivatives. One common synthetic route involves the reaction of 2-amino-2-methylpropan-1-ol with 3,5-dioxopiperazine under controlled conditions to yield the final product. The synthesis requires careful control of temperature and pH to ensure high yields and purity .

Razoxane has several applications in clinical settings:

  • Cardiotoxicity Prevention: It is primarily used to reduce the cardiotoxic effects associated with anthracycline chemotherapy.
  • Radiotherapy Enhancement: Razoxane has been found to potentiate the effects of radiotherapy, particularly in soft tissue sarcomas and gastrointestinal neoplasms .
  • Research Tool: It serves as a valuable compound in studies investigating oxidative stress and metal ion chelation mechanisms.

Studies have indicated that razoxane interacts with various biological systems:

  • Metal Ion Interaction: It effectively chelates iron and other divalent metal ions, which helps prevent iron-mediated oxidative damage.
  • Topoisomerase Inhibition: Razoxane has been shown to inhibit topoisomerase II activity, which is critical for DNA replication and repair processes .
  • Drug Interactions: When used alongside anthracyclines like doxorubicin, razoxane enhances therapeutic efficacy while minimizing adverse effects .

Several compounds share structural or functional similarities with razoxane. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseUnique Features
DexrazoxaneBisdioxopiperazineCardiotoxicity preventionProdrug that converts to an active chelator
Ethylenediaminetetraacetic acidChelating agentMetal ion chelationNon-specific chelator; does not have anticancer properties
AmifostinePhosphorothioateRadioprotectionProtects normal tissues from radiation damage
TopotecanCamptothecin derivativeCancer treatmentInhibits topoisomerase I; different mechanism than razoxane

Razoxane's unique combination of cardioprotective properties and its dual role as a topoisomerase inhibitor distinguishes it from these similar compounds. Its specific action on iron-mediated oxidative stress sets it apart as a multifunctional agent in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

268.11715500 g/mol

Monoisotopic Mass

268.11715500 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5AR83PR647

Pharmacology

Razoxane is an orally bioavailable bis-dioxopiperazine and a derivative of the chelating agent ethylenediaminetetraacetic acid (EDTA) with antineoplastic, antiangiogenic, and antimetastatic activities. Razoxane specifically inhibits the enzyme topoisomerase II without inducing DNA strand breaks, which may result in the inhibition of DNA synthesis and cell division in the premitotic and early mitotic phases of the cell cycle. This agent may also exhibit antiangiogenic and antimetastatic activities although the precise molecular mechanisms of these actions are unknown.

MeSH Pharmacological Classification

Antimitotic Agents

Other CAS

21416-87-5
21416-67-1

Wikipedia

Razoxane

Dates

Modify: 2023-08-15
1: Thirupathi C, Nagesh Kumar K, Srinivasu G, Lakshmi Narayana C, Parameswara Murthy C. Development and Validation of Stereo Selective Method for the Separation of Razoxane Enantiomers in Hydrophilic Interaction Chromatography. J Chromatogr Sci. 2018 Feb 1;56(2):147-153. doi: 10.1093/chromsci/bmx094. PubMed PMID: 29140426.
2: Rhomberg W, Wink A, Pokrajac B, Eiter H, Hackl A, Pakisch B, Ginestet A, Lukas P, Pötter R. Treatment of vascular soft tissue sarcomas with razoxane, vindesine, and radiation. Int J Radiat Oncol Biol Phys. 2009 May 1;74(1):187-91. doi: 10.1016/j.ijrobp.2008.06.1492. Epub 2008 Nov 10. PubMed PMID: 19004568.
3: Rhomberg W, Eiter H, Schmid F, Saely C. Razoxane and vindesine in advanced soft tissue sarcomas: impact on metastasis, survival and radiation response. Anticancer Res. 2007 Sep-Oct;27(5B):3609-14. PubMed PMID: 17972524.
4: Rhomberg W, Eiter H, Schmid F, Saely CH. Combined vindesine and razoxane shows antimetastatic activity in advanced soft tissue sarcomas. Clin Exp Metastasis. 2008;25(1):75-80. Epub 2007 Oct 12. PubMed PMID: 17932774.
5: Rhomberg W, Hammer J, Sedlmayer F, Eiter H, Seewald D, Schneider B. Irradiation with and without razoxane in the treatment of incompletely resected or inoperable recurrent rectal cancer. Results of a small randomized multicenter study. Strahlenther Onkol. 2007 Jul;183(7):380-4. PubMed PMID: 17609871.
6: Rhomberg W. The radiation response of sarcomas by histologic subtypes: a review with special emphasis given to results achieved with razoxane. Sarcoma. 2006;2006(1):87367. PubMed PMID: 17040092; PubMed Central PMCID: PMC1510952.
7: Rhomberg W, Eiter H, Böhler F, Dertinger S. Combined radiotherapy and razoxane in the treatment of chondrosarcomas and chordomas. Anticancer Res. 2006 May-Jun;26(3B):2407-11. PubMed PMID: 16821624.
8: Rhomberg W, Stephan H, Böhler F, Erhart K, Eiter H. Radiotherapy and razoxane in advanced bile duct carcinomas. Anticancer Res. 2005 Sep-Oct;25(5):3613-8. PubMed PMID: 16101189.
9: Rhomberg W, Eiter H, Boehler F, Saely C, Strohal R. Combined razoxane and radiotherapy for melanoma brain metastases. a retrospective analysis. J Neurooncol. 2005 Sep;74(3):295-9. PubMed PMID: 16086112.
10: Anderson H, Yap JT, Wells P, Miller MP, Propper D, Price P, Harris AL. Measurement of renal tumour and normal tissue perfusion using positron emission tomography in a phase II clinical trial of razoxane. Br J Cancer. 2003 Jul 21;89(2):262-7. PubMed PMID: 12865914; PubMed Central PMCID: PMC2394254.
11: Rhomberg W, Böhler FK, Novak H, Dertinger S, Breitfellner G. A small prospective study of chordomas treated with radiotherapy and razoxane. Strahlenther Onkol. 2003 Apr;179(4):249-53. PubMed PMID: 12707714.
12: Hellmann K. Dynamics of tumour angiogenesis: effect of razoxane-induced growth rate slowdown. Clin Exp Metastasis. 2003;20(2):95-102. Review. PubMed PMID: 12705630.
13: Braybrooke JP, O'Byrne KJ, Propper DJ, Blann A, Saunders M, Dobbs N, Han C, Woodhull J, Mitchell K, Crew J, Smith K, Stephens R, Ganesan TS, Talbot DC, Harris AL. A phase II study of razoxane, an antiangiogenic topoisomerase II inhibitor, in renal cell cancer with assessment of potential surrogate markers of angiogenesis. Clin Cancer Res. 2000 Dec;6(12):4697-704. PubMed PMID: 11156222.
14: Rhomberg W, Grass M. [Angiosarcoma of the right atrium: local control via low radiation doses and razoxane. A case report]. Strahlenther Onkol. 1999 Mar;175(3):102-4. Review. German. PubMed PMID: 10093611.
15: Garbisa S, Onisto M, Peron A, Perissin L, Rapozzi V, Zorzet S, Giraldi T. Suppression of metastatic potential and up-regulation of gelatinases and uPA in LLC by protracted in vivo treatment with dacarbazine or razoxane. Int J Cancer. 1997 Sep 17;72(6):1056-61. PubMed PMID: 9378540.
16: Rhomberg W, Hassenstein EO, Gefeller D. Radiotherapy vs. radiotherapy and razoxane in the treatment of soft tissue sarcomas: final results of a randomized study. Int J Radiat Oncol Biol Phys. 1996 Dec 1;36(5):1077-84. PubMed PMID: 8985029.
17: Rhomberg W, Eiter H, Hergan K, Schneider B. Inoperable recurrent rectal cancer: results of a prospective trial with radiation therapy and razoxane. Int J Radiat Oncol Biol Phys. 1994 Sep 30;30(2):419-25. PubMed PMID: 7523346.
18: Gorbsky GJ. Cell cycle progression and chromosome segregation in mammalian cells cultured in the presence of the topoisomerase II inhibitors ICRF-187 [(+)-1,2-bis(3,5-dioxopiperazinyl-1-yl)propane; ADR-529] and ICRF-159 (Razoxane). Cancer Res. 1994 Feb 15;54(4):1042-8. PubMed PMID: 8313360.
19: Kingston RD, Fielding JW, Palmer MK. An evaluation of the effectiveness and safety of razoxane when used as an adjunct to surgery in colo-rectal cancer. Report of a controlled randomised study of 603 patients. Int J Colorectal Dis. 1993 Jul;8(2):106-10. PubMed PMID: 8409683.
20: Haug IJ, Siebke EM, Grimstad IA, Benestad HB. Simultaneous assessment of migration and proliferation of murine fibrosarcoma cells, as affected by hydroxyurea, vinblastine, cytochalasin B, Razoxane and interferon. Cell Prolif. 1993 May;26(3):251-61. PubMed PMID: 7686776.

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